
1,3-Diphenyl-1h-pyrazole-4-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid is a heterocyclic compound with the molecular formula C18H14N2O2 and a molecular weight of 290.324 g/mol This compound is characterized by the presence of a pyrazole ring substituted with phenyl groups and an acrylic acid moiety
Métodos De Preparación
The synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid typically involves the reaction of aldehydes with malonic acid in the presence of pyridine and catalytic amounts of piperidine . The reaction proceeds with good yields, around 80%, and involves heating the reactants. Another method involves the reduction of the double bond in α,β-unsaturated acids using catalysts such as palladium on charcoal, platinum, nickel, rhodium, or nickel borohydride . These methods are efficient and provide high-purity products.
Análisis De Reacciones Químicas
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Oxidation: It can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include palladium on charcoal, platinum, nickel, rhodium, and nickel borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . This inhibition leads to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity .
Comparación Con Compuestos Similares
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid can be compared with other pyrazole derivatives, such as:
3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid: This compound is similar in structure but has a propanoic acid moiety instead of an acrylic acid moiety.
1,3-Diphenyl-1H-pyrazol-4-ol: This compound has a hydroxyl group instead of the acrylic acid moiety.
The uniqueness of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid lies in its acrylic acid moiety, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Propiedades
IUPAC Name |
3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPUNBPIUCTWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)
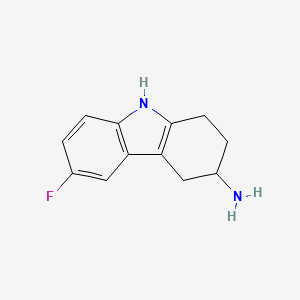
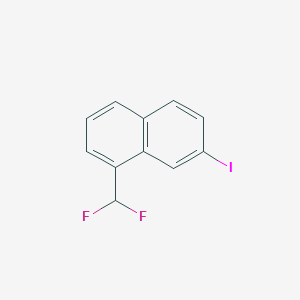

![N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14794240.png)

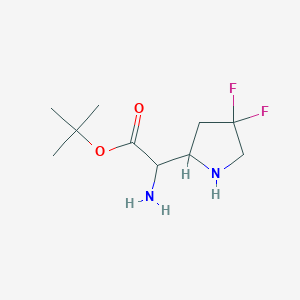
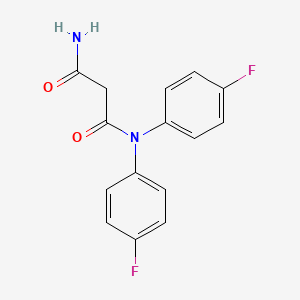
![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
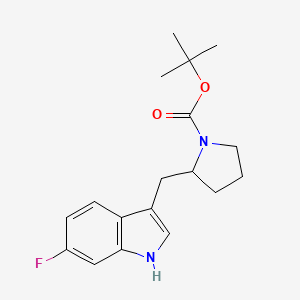
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B14794282.png)


![(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate](/img/structure/B14794303.png)
